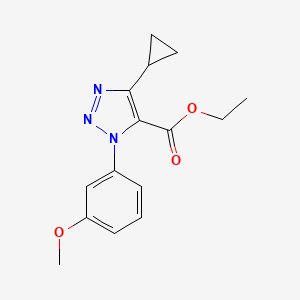

Ethyl 4-cyclopropyl-1-(3-methoxyphenyl)-1H-1,2,3-triazole-5-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

ethyl 5-cyclopropyl-3-(3-methoxyphenyl)triazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3/c1-3-21-15(19)14-13(10-7-8-10)16-17-18(14)11-5-4-6-12(9-11)20-2/h4-6,9-10H,3,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJNGDQSGNNOARY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=NN1C2=CC(=CC=C2)OC)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

Ethyl 4-cyclopropyl-1-(3-methoxyphenyl)-1H-1,2,3-triazole-5-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the realm of anticancer properties. This article delves into its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate precursors through click chemistry techniques. The triazole ring is formed via a cycloaddition reaction between an azide and an alkyne, leading to the desired triazole derivative. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the synthesized compound.

Antitumor Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. In a study evaluating its cytotoxicity, the compound showed promising results with IC50 values indicating effective inhibition of cell proliferation.

The compound's mechanism of action appears to be linked to its ability to induce apoptosis in cancer cells, as evidenced by increased markers of programmed cell death in treated cultures.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the phenyl ring significantly affect the biological activity of the triazole derivatives. For instance, the presence of electron-donating groups like methoxy enhances cytotoxicity. The cyclopropyl moiety also contributes to the overall activity by influencing the compound's lipophilicity and interaction with biological targets.

Study on Anticancer Properties

In a notable study published in Molecules, researchers synthesized a series of triazole derivatives including this compound. The study utilized MTT assays to assess cell viability in various cancer cell lines. The results indicated that compounds with similar structural features exhibited enhanced antiproliferative activity compared to standard chemotherapeutics like doxorubicin .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have identified triazole derivatives, including ethyl 4-cyclopropyl-1-(3-methoxyphenyl)-1H-1,2,3-triazole-5-carboxylate, as potential antimicrobial agents. The triazole ring is known for its ability to inhibit fungal growth and has been explored for developing new antifungal drugs. In vitro tests have shown promising results against various strains of fungi, suggesting its potential as a lead compound in antifungal drug development .

Antitubercular Properties

A significant area of research involves the compound's efficacy against tuberculosis (TB). Studies indicate that triazole derivatives can inhibit the polyketide synthase enzyme involved in the biosynthesis of mycolic acids in Mycobacterium tuberculosis. The structural modifications in this compound enhance its interaction with the target enzyme, showing potential as an antitubercular agent .

Drug-Likeness and ADME Properties

In silico studies have evaluated the drug-likeness of this compound using the Lipinski's rule of five. The compound exhibits favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, indicating its suitability for further development as a pharmaceutical candidate. Molecular docking studies have also been conducted to predict the binding affinity to various biological targets .

Plant Growth Regulators

Triazole compounds are known to act as plant growth regulators. This compound has been investigated for its potential to enhance plant growth and yield. Studies suggest that it may influence hormonal pathways involved in plant development, promoting root growth and increasing resistance to environmental stressors .

Pesticidal Activity

The compound's structural features suggest potential use as a pesticide. Research indicates that triazoles can exhibit insecticidal properties against various pests affecting crops. The application of this compound in agricultural settings could lead to the development of new environmentally friendly pesticides that target specific pests without harming beneficial insects .

Synthesis of Novel Materials

The unique chemical structure of this compound allows for its use in synthesizing novel materials with specific properties. For instance, it can be used as a building block in creating polymers or nanomaterials with enhanced thermal stability and mechanical strength .

Photonic Applications

The triazole moiety has been explored for applications in photonic devices due to its nonlinear optical properties. Research suggests that compounds like this compound could be utilized in the development of optical limiters or switches due to their ability to modulate light transmission under varying conditions .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Effects

The following table highlights key structural analogs and their substituent differences:

Key Observations :

Vorbereitungsmethoden

Synthetic Route Overview

The preparation of ethyl 4-cyclopropyl-1-(3-methoxyphenyl)-1H-1,2,3-triazole-5-carboxylate typically starts from 4-cyclopropyl-1-(3-methoxyphenyl)-1H-1,2,3-triazole-5-carboxylic acid or its derivatives. The key steps involve:

- Formation of the triazole ring.

- Introduction of the cyclopropyl and 3-methoxyphenyl substituents.

- Esterification to form the ethyl carboxylate group.

One documented method involves the use of thionyl chloride to convert the triazole-carboxylic acid into the corresponding acid chloride, followed by reaction with suitable amines or alcohols to form amides or esters, respectively.

Detailed Preparation Method

Step 1: Starting Material Preparation

- The synthesis begins with 4-cyclopropyl-1-(3-methoxyphenyl)-1H-1,2,3-triazole-5-carboxylic acid.

- This acid is dissolved in dichloromethane (DCM), and catalytic amounts of DMF are added to activate the carboxylic acid.

- Thionyl chloride (SOCl₂) is then added dropwise at room temperature, and the mixture is stirred overnight to form the acid chloride intermediate.

Step 2: Esterification

- The acid chloride intermediate is reacted with ethanol under basic conditions or in the presence of triethylamine to yield the ethyl ester.

- The reaction is typically carried out at room temperature for 1-2 hours.

- After completion, the mixture is quenched with water, and the organic layer is separated, washed, dried, and concentrated.

- Purification is done by column chromatography or recrystallization to obtain pure this compound.

Optimization and Reaction Conditions

| Parameter | Condition/Value | Notes |

|---|---|---|

| Solvent | Dichloromethane (DCM) | Used for acid chloride formation |

| Catalyst/Activator | DMF (catalytic amounts) | Activates carboxylic acid for SOCl₂ |

| Reagent | Thionyl chloride (SOCl₂) | Converts acid to acid chloride |

| Temperature | Room temperature | Mild conditions favor selectivity |

| Reaction Time | Overnight (12-16 hours) | Ensures complete conversion |

| Esterification Agent | Ethanol | For ethyl ester formation |

| Base | Triethylamine | Neutralizes HCl formed |

| Purification | Column chromatography/recrystallization | For product isolation |

Analytical Data Supporting Preparation

- Mass spectrometry confirms the molecular ion peak at m/z 260.2 [M+1]+, consistent with the expected molecular weight of the ethyl ester.

- NMR and IR spectroscopy are used to confirm the presence of the triazole ring, cyclopropyl group, methoxy substituent, and ester functionality.

- Purity and identity are further verified by chromatographic techniques such as HPLC.

Related Synthetic Strategies for Triazole Esters

While the direct preparation of this specific compound is documented as above, broader synthetic methodologies for 1,2,3- and 1,2,4-triazole carboxylates provide useful insights:

- Cyclization of β-acylamidrazones or acyl hydrazides with alkyl 2-ethoxy-2-iminoacetates is a common strategy for constructing triazole rings bearing carboxylate groups.

- Use of diphenyl ether as a high-boiling solvent can improve cyclization yields and reduce reaction times.

- Alkylation and further functional group transformations (amides, nitriles, hydrazides) can be performed on the ester intermediates to diversify the compound library.

Summary Table of Preparation Method

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Acid chloride formation | 4-cyclopropyl-1-(3-methoxyphenyl)-1H-1,2,3-triazole-5-carboxylic acid, SOCl₂, DMF, DCM, RT, overnight | Acid chloride intermediate formed |

| Esterification | Acid chloride, ethanol, triethylamine, DCM, RT, 1-2 hours | Ethyl ester product formed |

| Work-up & Purification | Water quench, organic extraction, drying, chromatography/recrystallization | Pure this compound obtained |

Q & A

Q. What synthetic routes are recommended for Ethyl 4-cyclopropyl-1-(3-methoxyphenyl)-1H-1,2,3-triazole-5-carboxylate, and how can intermediate stability be optimized?

A multi-step synthesis involving 1,3-dipolar cycloaddition is often employed. For example, azide-alkyne click chemistry can be used to form the triazole core, followed by functionalization of the cyclopropane and methoxyphenyl groups. Key intermediates, such as azides or activated alkynes, require strict temperature control (e.g., –20°C for azide storage) and inert atmospheres to prevent decomposition . Purification via flash chromatography (e.g., silica gel with ethyl acetate/hexane gradients) ensures high yields (>70%). Intermediate stability can be assessed using TLC and NMR to detect premature hydrolysis or oxidation.

Q. What spectroscopic and crystallographic methods are critical for confirming the structure of this compound?

- Spectroscopy : and NMR are essential for verifying substituent positions and electronic environments. For instance, the cyclopropyl group’s distinct splitting patterns () and the methoxyphenyl aromatic protons () provide diagnostic signals .

- X-ray crystallography : Single-crystal diffraction using SHELXL (for refinement) and OLEX2 (for visualization) resolves stereochemistry and molecular geometry. Anisotropic displacement parameters and hydrogen-bonding networks (e.g., N–H⋯O interactions) validate the structure .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or biological activity?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) optimize the molecular geometry and frontier molecular orbitals (HOMO/LUMO), revealing electrophilic/nucleophilic sites. Molecular docking (AutoDock Vina) against target proteins (e.g., enzymes) assesses binding affinities. For example, the triazole ring’s nitrogen atoms may coordinate with metal ions in active sites, while the methoxyphenyl group enhances hydrophobic interactions .

Q. What strategies resolve discrepancies between experimental and theoretical data (e.g., NMR shifts vs. DFT predictions)?

Systematic validation is required:

- Compare experimental chemical shifts with computed values (GIAO method) to identify conformational mismatches.

- Re-examine crystallization conditions (e.g., solvent polarity) if X-ray data conflicts with solution-phase NMR.

- Use dynamic NMR to probe rotameric equilibria in flexible substituents (e.g., ester groups) .

Q. How can intermolecular interactions in the crystal lattice influence physicochemical properties?

Hydrogen bonds (e.g., C=O⋯H–N) and π-π stacking (methoxyphenyl rings) stabilize the crystal packing, affecting melting points and solubility. Hirshfeld surface analysis (CrystalExplorer) quantifies interaction contributions. For instance, strong H-bonding may reduce solubility in nonpolar solvents, necessitating polar aprotic solvents (DMF, DMSO) for recrystallization .

Q. What experimental designs optimize enantioselective synthesis of chiral derivatives?

Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (Cu(I)/bisoxazoline complexes) can induce stereocontrol during triazole formation. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) or NMR with chiral shift reagents. Kinetic resolution may separate diastereomers if racemization occurs .

Methodological Notes

- Crystallography : SHELXL refinement includes anisotropic displacement parameters and restraints for disordered groups. Use WinGX for data integration and ORTEP for molecular graphics .

- Synthesis : Avoid diazo intermediates (e.g., ethyl 4-diazo-1,2,3-triazole-5-carboxylate) due to explosive hazards; substitute with stable azide precursors .

- Safety : While non-hazardous per SDS, handle methoxyphenyl derivatives under fume hoods to avoid inhalation risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.